molecular formula C12H14ClN3 B13535686 4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine

4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine

Cat. No.: B13535686
M. Wt: 235.71 g/mol
InChI Key: UEMMKIBIQXXAPC-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a 3-chlorophenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method involves the use of vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment . The reaction conditions are mild, and the yields are generally high, ranging from 78% to 92%.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of green catalysts like vitamin B1 is also advantageous for industrial applications due to their reusability and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-3-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include inhibition of oxidative stress-related enzymes, contributing to its potential antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique electronic and steric properties. These properties can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-propan-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C12H14ClN3/c1-7(2)11-10(12(14)16-15-11)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H3,14,15,16)

InChI Key

UEMMKIBIQXXAPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NN1)N)C2=CC(=CC=C2)Cl

Origin of Product

United States

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